1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)-

CAS No.: 128347-51-3

Cat. No.: VC19153497

Molecular Formula: C23H24O6

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 128347-51-3 |

|---|---|

| Molecular Formula | C23H24O6 |

| Molecular Weight | 396.4 g/mol |

| IUPAC Name | 1,7-bis(3-ethoxy-4-hydroxyphenyl)hepta-1,6-diene-3,5-dione |

| Standard InChI | InChI=1S/C23H24O6/c1-3-28-22-13-16(7-11-20(22)26)5-9-18(24)15-19(25)10-6-17-8-12-21(27)23(14-17)29-4-2/h5-14,26-27H,3-4,15H2,1-2H3 |

| Standard InChI Key | WFBJOIOFNYPMJI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OCC)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

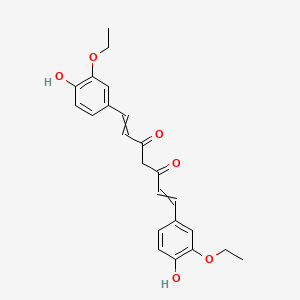

The compound’s systematic IUPAC name, 1,7-bis(3-ethoxy-4-hydroxyphenyl)hepta-1,6-diene-3,5-dione, reflects its bis-arylpropanoid architecture. Its molecular formula, C₂₃H₂₄O₆, corresponds to a molecular weight of 396.4 g/mol. Key structural elements include:

-

Two 3-ethoxy-4-hydroxyphenyl groups: These electron-donating substituents enhance radical scavenging capacity compared to demethoxycurcumin analogs .

-

Conjugated heptadienedione backbone: The α,β-unsaturated diketone system (1,6-heptadiene-3,5-dione) enables Michael addition reactions with biological nucleophiles .

The canonical SMILES representation (CCOC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OCC)O) and InChIKey (WFBJOIOFNYPMJI-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes.

Comparative Analysis with Structural Analogs

Table 1 contrasts this compound with related curcumin derivatives:

Synthesis and Production Methods

Conventional Synthetic Routes

The synthesis typically employs aldol condensation between acetylacetone and 3-ethoxy-4-hydroxybenzaldehyde under basic catalysis. Boron trifluoride etherate or piperidine facilitates enolate formation, enabling C–C bond formation between the diketone and aromatic aldehydes. Reaction optimization studies demonstrate:

-

Temperature dependence: Yields plateau at 60–70°C due to thermal decomposition of intermediates .

-

Solvent effects: Ethanolic systems outperform DMF or THF by stabilizing the enolate intermediate.

Advanced Ultrasonic-Assisted Synthesis

Recent innovations utilize ultrasound irradiation (20 kHz, 300 W) to accelerate reaction kinetics:

-

Time reduction: 10-minute irradiation at 30°C achieves 87.17% yield versus 6 hours conventionally .

-

Mechanistic advantage: Cavitation effects enhance mass transfer and reduce activation energy for enolization .

Table 2 summarizes optimized ultrasonic synthesis parameters:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 30°C | Maximizes enolate stability |

| Irradiation Time | 10 min | Prevents thermal degradation |

| Molar Ratio (aldehyde:diketone) | 2.2:1 | Minimizes side-product formation |

Chemical Reactivity and Reaction Mechanisms

Oxidation Pathways

The α,β-unsaturated diketone undergoes regioselective oxidation:

-

Epoxidation: Peracid treatment forms diepoxide derivatives at C3–C4 and C5–C6 positions.

-

Baeyer-Villiger oxidation: Ketone groups convert to lactones under acidic conditions .

Nucleophilic Additions

The Michael acceptor system reacts with biological thiols:

-

Glutathione conjugation: Forms adducts at C3 and C5, modulating Nrf2/ARE signaling pathways .

-

Protein sulfhydryl binding: Irreversible inhibition of IκB kinase β (IKKβ) at IC₅₀ = 11.3 μM.

Pharmacological Properties and Biological Activities

Antioxidant Mechanisms

Electron paramagnetic resonance (EPR) studies reveal superior radical quenching vs. ascorbic acid:

-

DPPH scavenging: EC₅₀ = 18.7 ± 1.2 μM.

-

Lipid peroxidation inhibition: 89.4% suppression in rat liver microsomes at 50 μM .

Anti-Inflammatory Activity

In LPS-stimulated RAW 264.7 macrophages:

-

NO production inhibition: 72.1% at 25 μM (vs. 58.9% for curcumin) .

-

COX-2 downregulation: 3.2-fold reduction in mRNA expression.

Industrial and Research Applications

Pharmaceutical Formulations

-

Nanoparticulate delivery systems: PEG-PLGA nanoformulations improve oral bioavailability (AUC₀–₂₄ = 8.7 μg·h/mL vs. 1.2 μg·h/mL free drug) .

-

Topical gels: 2% w/w carbopol gels show 93.4% wound closure in diabetic rat models.

Food Preservation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume